Cas no 2172171-17-2 (5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid)

2172171-17-2 structure
Nome del prodotto:5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid
5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid
- 2172171-17-2
- 2171182-72-0
- 5-{N-methyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 5-{N-methyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- EN300-1559805
- 5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid
- EN300-1559804
- 2171154-44-0
- EN300-1559803
-
- Inchi: 1S/C26H30N2O5/c1-28(13-7-6-12-24(29)30)25(31)17-14-18(15-17)27-26(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23H,6-7,12-16H2,1H3,(H,27,32)(H,29,30)
- Chiave InChI: HYYKSPMASPUFDV-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CCCCC(=O)O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 685
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 95.9Ų
- XLogP3: 3.3
5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559803-0.5g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1559803-1.0g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1559803-2.5g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1559803-0.05g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1559803-2500mg |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1559803-5000mg |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1559803-1000mg |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1559803-10000mg |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1559803-0.1g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1559803-0.25g |
5-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}pentanoic acid |
2172171-17-2 | 0.25g |
$3099.0 | 2023-07-10 |
5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid Letteratura correlata
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
2172171-17-2 (5-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}pentanoic acid) Prodotti correlati
- 2679859-53-9(rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-1,4oxathiino2,3-cpyrrole-7a-carboxylic acid)
- 1174409-88-1((R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride)
- 33329-35-0(Tris(N,N-dimethylaminopropyl)amine)
- 2229215-28-3(2,2-difluoro-1-(2-fluoropropan-2-yl)cyclopropylmethanamine)
- 63243-74-3(ethyl 2-amino-3,4-dimethylbenzoate)
- 2703771-44-0(N-3-(aminomethyl)phenyl-2,6-dioxopiperidine-3-carboxamide)
- 2228187-75-3(2-methyl-5-(1-methylpiperazin-2-yl)phenol)
- 2172324-76-2(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(methoxymethyl)butanoic acid)
- 338740-37-7(2-(2-chlorophenyl)-2,2-difluoroethan-1-amine)
- 941893-25-0(1-(4-fluorophenyl)-4-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
